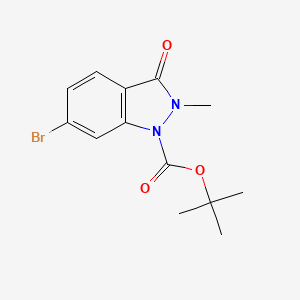

Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate

Description

Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate is a brominated indazole derivative featuring a tert-butyl carboxylate group at position 1, a methyl substituent at position 2, and a ketone (oxo) moiety at position 3. Indazole scaffolds are heterocyclic systems with two adjacent nitrogen atoms, conferring unique electronic and steric properties compared to analogous indole or benzimidazole frameworks. The bromine atom at position 6 enhances molecular polarizability and provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical in pharmaceutical and materials chemistry . The tert-butyl ester acts as a protective group for carboxylic acids, improving solubility in organic solvents and stability during synthetic procedures.

Properties

Molecular Formula |

C13H15BrN2O3 |

|---|---|

Molecular Weight |

327.17 g/mol |

IUPAC Name |

tert-butyl 6-bromo-2-methyl-3-oxoindazole-1-carboxylate |

InChI |

InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(18)16-10-7-8(14)5-6-9(10)11(17)15(16)4/h5-7H,1-4H3 |

InChI Key |

AVRUUFUSVTVNKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=O)N1C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate generally involves:

- Starting from a suitably substituted indazole or indazole precursor.

- Introduction of the bromo substituent at the 6-position.

- Methylation at the 2-position (or 3-position depending on numbering conventions).

- Protection of the indazole nitrogen with a tert-butyl carbamate (Boc) group.

- Installation or preservation of the 3-oxo function on the indazole ring.

Specific Preparation Example from Literature

One reported method for a closely related compound, tert-butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate , which shares the key structural features, proceeds as follows:

- Starting Material: 6-bromo-3-methyl-1H-indazole (330 mg, 1.56 mmol).

- Reagents: Triethylamine (0.67 mL, 4.68 mmol), di-tert-butyl dicarbonate (443 mg, 2.03 mmol), 4-(dimethylamino)pyridine (DMAP) (19 mg, 0.156 mmol).

- Solvent: Dichloromethane (15 mL).

- Conditions: Reaction performed at 0 °C for 3 hours.

- Workup: The reaction mixture was washed with water, dried over magnesium sulfate, filtered, and concentrated.

- Purification: Column chromatography using ethyl acetate:hexanes (1:6) as eluent.

- Yield: 75% yield of tert-butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate as a light pink solid.

This method highlights the use of di-tert-butyl dicarbonate for Boc protection of the indazole nitrogen in the presence of a base (triethylamine) and DMAP as a catalyst, under mild conditions.

Boc Protection of Indazole Nitrogen

Boc protection is a key step to stabilize the indazole nitrogen and facilitate further functionalization. Another detailed procedure for Boc protection of 3-amino-5-bromo-1H-indazole to form tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate is reported as follows:

- Starting Material: 3-amino-5-bromo-1H-indazole (5 mmol).

- Reagents: Boc anhydride (5 mmol), DMAP (5 mmol).

- Solvent: Dichloromethane (40 mL).

- Conditions: Reaction mixture cooled to 0 °C (273 K), Boc anhydride added, then warmed to room temperature and stirred for 15 hours.

- Workup: Dilution with dichloromethane, washing with water and brine, drying over sodium sulfate, and concentration.

- Purification: Column chromatography on silica gel (20–30% ethyl acetate in hexane).

- Yield: 62% yield of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate as transparent crystals.

This procedure confirms selective Boc protection at the indazole ring nitrogen without affecting the amino group.

Bromination and Methylation Steps

Bromination: Selective bromination of indazole or phenol precursors is commonly achieved using N-bromosuccinimide (NBS) in acetonitrile at controlled temperatures. For example, selective bromination of tert-butylphenol with NBS yields 4-bromophenol intermediates, which can be further elaborated.

Methylation: Methylation at the 2- or 3-position of indazole derivatives is typically introduced via methylation of the corresponding NH or amino group using methyl iodide or methyl sulfate under basic conditions or via methyl-substituted starting materials.

Synthesis of 5-Bromo-1H-indazol-3-amine Intermediate

A key intermediate in the synthesis is 5-bromo-1H-indazol-3-amine, prepared by:

- Reacting 5-bromo-2-fluorobenzonitrile (1 mmol) with hydrazine hydrate (99%, 10 mmol) in ethanol (20 mL).

- Heating the sealed reaction mixture at 343 K for 4 hours.

- Monitoring by TLC.

- Concentrating and recrystallizing from ethanol to obtain pale-yellow needles in 90% yield.

This intermediate is then subjected to Boc protection to yield the tert-butyl carbamate derivative.

Data Tables from Crystallographic and Experimental Studies

Hydrogen Bond Geometry of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| C2—H2⋯O2 | 0.95 | 2.46 | 2.9609(13) | 113 |

| C11—H11C⋯O2 | 0.98 | 2.38 | 2.9559(15) | 117 |

| C12—H12B⋯O2 | 0.98 | 2.46 | 3.0475(15) | 118 |

| N3—H3B⋯N2 (i) | 0.865(18) | 2.165(19) | 3.0249(12) | 172.8(16) |

| C2—H2⋯O2 (ii) | 0.95 | 2.62 | 3.4133(12) | 141 |

| C5—H5⋯Br1 (iii) | 0.95 | 3.11 | 3.8871(10) | 140 |

| C12—H12A⋯O2 (iv) | 0.98 | 2.62 | 3.5582(14) | 161 |

Experimental Crystallographic Data for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

| Parameter | Value |

|---|---|

| Chemical formula | C12H14BrN3O2 |

| Molecular weight (Mr) | 312.17 |

| Crystal system, space group | Triclinic, P1 |

| Temperature | 100 K |

| Unit cell parameters (Å, °) | a = 5.8281(2), b = 10.5313(3), c = 11.0917(3) α = 85.954(1), β = 78.801(2), γ = 75.105(1) |

| Volume (ų) | 645.23(3) |

| Z (number of formula units) | 2 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Absorption coefficient (μ) | 3.18 mm⁻¹ |

| Crystal size | 0.45 × 0.32 × 0.30 mm |

| Number of measured reflections | 19603 |

| Independent reflections | 7076 |

| Observed reflections (I>2σ) | 5872 |

| R_int (internal R factor) | 0.018 |

| Refinement method | Full-matrix least squares on F² |

| R[F² > 2σ(F²)] | 0.027 |

| wR(F²) | 0.070 |

| Goodness of fit (S) | 1.08 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted indazole derivatives.

Oxidation: Formation of oxidized indazole compounds.

Reduction: Formation of reduced indazole derivatives.

Scientific Research Applications

Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Tert-butyl 6-bromo-3-formyl-1H-indole-1-carboxylate

This compound (C₁₄H₁₄BrNO₃, MW 324.17 g/mol) shares the tert-butyl carboxylate and bromine substituents but differs in the heterocyclic core (indole vs. indazole) and the 3-position functional group (formyl vs. oxo) . Key distinctions include:

- Aromaticity and Reactivity : Indazole’s dual nitrogen atoms increase ring electron deficiency, enhancing susceptibility to nucleophilic attacks compared to indole.

- Functional Group Reactivity: The 3-formyl group in the indole derivative facilitates nucleophilic additions (e.g., hydrazine formation), whereas the 3-oxo group in the target compound may participate in keto-enol tautomerism or act as a hydrogen-bond acceptor.

| Parameter | Target Compound | Tert-butyl 6-bromo-3-formyl-1H-indole-1-carboxylate |

|---|---|---|

| Core Structure | Indazole | Indole |

| 3-Position Functional Group | Oxo (C=O) | Formyl (CHO) |

| Molecular Weight (g/mol) | Not reported in evidence | 324.17 |

| Reactivity | Keto-enol tautomerism | Aldehyde-mediated nucleophilic additions |

Comparison with Halogen-Substituted Derivatives

Tert-butyl 6-chloro-2-methyl-3-oxo-indazole-1-carboxylate

Replacing bromine with chlorine reduces molecular weight (Br: ~80 g/mol vs. Cl: ~35.5 g/mol) and alters leaving-group efficacy. Bromine’s higher polarizability and weaker C-Br bond (vs. C-Cl) make it more reactive in cross-coupling reactions.

Biological Activity

Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate (CAS: 2028277-40-7) is an indazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15BrN2O3

- Molar Mass : 327.17 g/mol

- Structural Characteristics : The compound features a bromine atom at the 6-position of the indazole ring, a tert-butyl ester group, and a ketone functionality at the 3-position, contributing to its biological activity.

Target Interactions

This compound interacts with various biological targets, primarily through:

- Inhibition of Enzymatic Activity : Indazole derivatives are known to inhibit specific enzymes involved in disease pathways, such as kinases and phosphatases, which are crucial in cancer and inflammatory responses .

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Cancer Treatment : Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through the modulation of inflammatory cytokines.

- Antimicrobial Activity : Shows efficacy against certain microbial strains, suggesting potential use in treating infections.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has:

- High Gastrointestinal Absorption : Facilitates effective oral bioavailability.

- Blood-Brain Barrier Permeability : Suggests potential for central nervous system applications.

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies have shown that the compound exhibits IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity. For example, one study reported IC50 values ranging from 5 to 15 µM depending on the cell line tested .

- Structure-Activity Relationship (SAR) : Research indicates that modifications at the indazole ring can significantly alter biological activity. For instance, substituents at different positions affect potency against specific targets .

- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on several kinases involved in cancer progression. Preliminary results indicate promising inhibition profiles, warranting further investigation into its therapeutic potential .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Effective against various cancer cell lines with IC50 values between 5–15 µM |

| Anti-inflammatory | Modulates cytokine production, reducing inflammation |

| Antimicrobial | Active against select microbial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.